1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is a heterocyclic compound featuring two benzotriazole moieties connected by an ethyl bridge. Benzotriazole derivatives are known for their versatility in various chemical reactions and their applications in multiple fields, including corrosion inhibition, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of benzotriazole attacks the carbon atom of ethylene dibromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale batch reactions. The process includes the use of solvents like ethanol or acetonitrile and catalysts to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzotriazole-based ketones or carboxylic acids.
Reduction: Formation of benzotriazole-based alcohols or amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor for metals and as a UV stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The compound can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it can bind to enzymes and receptors, affecting their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Benzotriazole: A simpler analog with a single benzotriazole moiety.
Tolyltriazole: A derivative with a tolyl group attached to the triazole ring.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: A benzotriazole derivative used as a UV stabilizer.
Uniqueness: 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is unique due to its dual benzotriazole structure, which enhances its reactivity and versatility in various applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in both industrial and research settings.
Properties
IUPAC Name |
1-[2-(benzotriazol-1-yl)ethyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-3-7-13-11(5-1)15-17-19(13)9-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELHWZSBNRKRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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